![molecular formula C10H17NO2 B137804 1-N-Boc-3,4-dihydro-2H-pyridine CAS No. 131667-57-7](/img/structure/B137804.png)
1-N-Boc-3,4-dihydro-2H-pyridine
Overview
Description
1-N-Boc-3,4-dihydro-2H-pyridine is a chemical compound that is derived from pyridine, a heterocyclic aromatic organic compound. The term "Boc" refers to the t-butoxycarbonyl protective group, which is commonly used in organic synthesis to protect amines. The "1-N" denotes the position of the nitrogen atom in the pyridine ring that is modified with the Boc group. The "3,4-dihydro" indicates that the pyridine ring is partially hydrogenated at the 3 and 4 positions, making it a dihydropyridine derivative.
Synthesis Analysis
The synthesis of dihydropyridine derivatives can be achieved through various methods. One such method involves the regioselective hydroboration of pyridines using a rhodium catalyst, which yields N-boryl-1,2-dihydropyridines with high selectivity and yield . Although the paper does not directly discuss the synthesis of 1-N-Boc-3,4-dihydro-2H-pyridine, the methodology could potentially be adapted for its synthesis by protecting the nitrogen atom prior to or following the hydroboration step.
Molecular Structure Analysis
The molecular structure of N-substituted pyridinones, which are structurally related to 1-N-Boc-3,4-dihydro-2H-pyridine, has been studied using single crystal X-ray diffraction . These studies provide insights into the bond lengths and angles that are typical for such compounds, which could be extrapolated to understand the structure of 1-N-Boc-3,4-dihydro-2H-pyridine. The importance of hydrogen bonding in these compounds is also highlighted, which could be relevant for the physical properties and reactivity of 1-N-Boc-3,4-dihydro-2H-pyridine.
Chemical Reactions Analysis
The reactivity of N-substituted dihydropyridines can be quite diverse. For instance, the quaternization and subsequent reduction of N-substituted tetrahydropyridines can lead to a variety of products, including N-amino-dihydropyridines and piperidyl derivatives . This suggests that 1-N-Boc-3,4-dihydro-2H-pyridine could also undergo similar transformations, potentially leading to a range of pharmacologically active products.
Physical and Chemical Properties Analysis
The physical and chemical properties of 1-N-Boc-3,4-dihydro-2H-pyridine can be inferred from related compounds. For example, the study of N-substituted pyridinones provides information on their crystal structure, which can influence the compound's solubility and stability . Additionally, the presence of the Boc group in 1-N-Boc-3,4-dihydro-2H-pyridine would make it more polar and potentially more soluble in organic solvents compared to its non-protected counterpart. The Boc group also provides steric hindrance, which could affect the compound's reactivity in chemical reactions.
Scientific Research Applications
Catalytic Applications
1-N-Boc-3,4-dihydro-2H-pyridine has been utilized in catalytic processes to synthesize various heterocyclic structures. For example, Pd(0)-catalyzed cross-coupling reactions of boron derivatives with a lactam-derived N-Boc enol triflate have been reported to occur under mild conditions, yielding 6-substituted N-Boc 3,4-dihydro-2H-pyridines in high yields (Occhiato, Trabocchi, & Guarna, 2000). This method demonstrates the compound's versatility in facilitating bond formation between complex molecules.
Synthetic Methodologies for Heterocyclic Compounds
The compound has been pivotal in the synthesis of pyridine and dihydropyridine derivatives , which are essential frameworks in medicinal chemistry. A novel approach described the regioselective synthesis of 1,2-dihydropyridines by rhodium-catalyzed hydroboration of pyridines, highlighting the utility of 1-N-Boc-3,4-dihydro-2H-pyridine in achieving selective hydroboration and functionalization of pyridine substrates (Oshima, Ohmura, & Suginome, 2012).
Advancements in Photocycloaddition Reactions
In another significant application, intramolecular [2+2]-photocycloaddition reactions involving 1,5-dihydropyrrol-2-ones and 5,6-dihydro-1H-pyridin-2-ones with alkenyl side chains were explored to form complex cyclic structures. This research outlines the conditions for achieving high yields and diastereoselectivity, demonstrating the compound's role in synthesizing intricate molecular architectures (Albrecht, Basler, & Bach, 2008).
Materials Science and Coordination Chemistry
Furthermore, 1-N-Boc-3,4-dihydro-2H-pyridine has found applications in materials science and coordination chemistry . For instance, studies on Mn(II) and Cd(II) thiocyanate coordination compounds with 4-(Boc-amino)pyridine as a co-ligand have revealed insights into their structural, thermal, magnetic, and luminescence properties, offering potential for developing new materials with specific magnetic and luminescent characteristics (Suckert, Terraschke, Reinsch, & Näther, 2017).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
tert-butyl 3,4-dihydro-2H-pyridine-1-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17NO2/c1-10(2,3)13-9(12)11-7-5-4-6-8-11/h5,7H,4,6,8H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VIBQTJLMJANION-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50440316 | |
Record name | 1-N-Boc-3,4-dihydro-2H-pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50440316 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
183.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-N-Boc-3,4-dihydro-2H-pyridine | |
CAS RN |
131667-57-7 | |
Record name | 1-N-Boc-3,4-dihydro-2H-pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50440316 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | tert-butyl 1,2,3,4-tetrahydropyridine-1-carboxylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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